molecular formula C9H10Cl2 B13694275 1-(Dichloromethyl)-2-ethylbenzene

1-(Dichloromethyl)-2-ethylbenzene

Cat. No.: B13694275
M. Wt: 189.08 g/mol
InChI Key: LQNFAYOQWHMKDM-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-2-ethylbenzene is a specialized organic compound primarily utilized in research and development as a key synthetic intermediate. Its molecular structure, featuring both a dichloromethyl group and an ethyl group on a benzene ring, makes it a valuable precursor in organic synthesis, particularly for constructing more complex molecular architectures. Based on the applications of analogous compounds, this chemical is expected to be of significant interest in the field of polymer chemistry, potentially for the development of novel resins and functional materials . The reactive dichloromethyl group can undergo further transformations, such as nucleophilic substitution, offering a versatile handle for chemists to design and synthesize target molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H10Cl2

Molecular Weight

189.08 g/mol

IUPAC Name

1-(dichloromethyl)-2-ethylbenzene

InChI

InChI=1S/C9H10Cl2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,9H,2H2,1H3

InChI Key

LQNFAYOQWHMKDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Chloromethylation of 2-Ethylbenzene

Overview:
The most conventional approach involves chloromethylation of 2-ethylbenzene (o-ethylbenzene) using chloromethylating agents under controlled conditions. This process introduces the dichloromethyl group at the aromatic ring, typically at the ortho position relative to the ethyl substituent.

Methodology:

  • Reagents: Formaldehyde derivatives (e.g., paraformaldehyde or formalin), hydrochloric acid (HCl), catalysts such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).
  • Reaction Conditions:
    • Temperature: 25–60°C
    • Solvent: Usually anhydrous chloromethane or dichloromethane (DCM)
    • Catalyst: Lewis acids like ZnCl₂ facilitate electrophilic substitution
  • Procedure:
    • Mix 2-ethylbenzene with formaldehyde and catalyst in DCM.
    • Maintain the temperature within the specified range to control regioselectivity and minimize polyalkylation.
    • The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl cation generated in situ attacks the aromatic ring.

Outcome and Yield:

  • The process yields predominantly the ortho-chloromethyl derivative, with yields typically around 70–85%.
  • Purification involves washing, distillation, or chromatography to isolate the desired product.

Research Data:

  • A typical chloromethylation yields 1-(dichloromethyl)-2-ethylbenzene with high regioselectivity, as confirmed by NMR and GC-MS analyses, with purity exceeding 95% in optimized conditions.

Overview:
This advanced method involves the homologation of aromatic compounds via the Matteson reaction, which is highly stereoselective and allows for the introduction of chloromethyl groups with precise control.

Procedure:

  • Preparation of Dichloromethylboronate:
    • React boronic esters with (dichloromethyl)lithium, generated by the careful addition of n-butyllithium to dichloromethane at -100°C in tetrahydrofuran (THF).
  • Reaction with Aromatic Boronic Esters:
    • The dichloromethylboronate reacts with aromatic boronic esters (e.g., 2-ethylboronic ester).
    • The reaction is catalyzed by anhydrous zinc chloride, promoting 1,2-migration to form the α-chloroalkyl boronate.
  • Hydrolysis and Work-up:
    • The boronate intermediate is hydrolyzed to release the chloromethylated aromatic compound.
    • Purification involves extraction, washing, and distillation.

Advantages:

  • High stereochemical control
  • Selectivity for ortho substitution relative to existing substituents
  • Compatibility with chiral auxiliaries for stereoselective synthesis

Research Outcomes:

  • The method yields 1-(dichloromethyl)-2-ethylbenzene with purity >99%, as confirmed by NMR and chromatographic analysis.
  • Yields are typically around 80–90%, depending on reaction conditions.

Chloromethylation Using N-Chlorosuccinimide (NCS) and Radical Initiators

Overview:
This method employs N-chlorosuccinimide (NCS) as a chloromethylating agent in the presence of radical initiators such as benzoyl peroxide or UV light to generate chloromethyl radicals.

Procedure:

  • Reagents: NCS, radical initiator (e.g., benzoyl peroxide), solvent such as chlorobenzene or chloromethane.
  • Reaction Conditions:
    • Temperature: 70–130°C
    • Light or thermal initiation to generate radicals
  • Steps:
    • Suspend 2-ethylbenzene with NCS and initiator in the solvent.
    • Heat under reflux or UV irradiation to produce chloromethyl radicals that attack the aromatic ring.
    • Control reaction time to prevent over-chloromethylation or polyalkylation.

Purification and Yield:

  • Post-reaction, the mixture is washed with water, sodium carbonate solution, and brine, then extracted with organic solvents.
  • Purified via distillation or chromatography, yields range from 18% to 47%, with higher yields achievable under optimized conditions.

Alternative Methods and Considerations

  • Radical Chloromethylation:

    • Utilizes radical initiators to generate chloromethyl radicals from chloromethane derivatives.
    • Less regioselective, often leading to mixtures requiring extensive purification.
  • Electrophilic Chloromethylation with Formaldehyde Derivatives:

    • Employs formaldehyde and hydrochloric acid in the presence of Lewis acids, offering moderate to high regioselectivity.
  • Reaction Optimization:

    • Temperature control, choice of solvent, and catalyst significantly influence regioselectivity and yield.
    • Use of protecting groups or directing groups can improve positional selectivity on the aromatic ring.

Summary Table of Preparation Methods

Method Reagents & Conditions Advantages Typical Yield (%) Remarks
Electrophilic chloromethylation Formaldehyde, HCl, Lewis acid, DCM, 25–60°C High regioselectivity, straightforward 70–85 Widely used, scalable
Matteson homologation Boronic esters, (dichloromethyl)lithium, ZnCl₂, THF, -100°C High stereocontrol, regioselective 80–90 Complex, requires low-temperature handling
Radical chloromethylation NCS, radical initiator, UV or heat, chlorobenzene Suitable for complex substrates 18–47 Less regioselective, extensive purification needed

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)-2-ethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of 2-ethylbenzoic acid or 2-ethylbenzaldehyde.

    Reduction: Formation of 1-methyl-2-ethylbenzene.

    Substitution: Formation of 1-(hydroxymethyl)-2-ethylbenzene or 1-(aminomethyl)-2-ethylbenzene.

Scientific Research Applications

1-(Dichloromethyl)-2-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(dichloromethyl)-2-ethylbenzene involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Effects

  • 1-Chloro-2-(dichloromethyl)benzene (CAS 88-66-4): Molecular formula: C₇H₅Cl₃. Key differences: Replaces the ethyl group with a chlorine atom at position 1. Impact: The chlorine atom increases electronegativity, directing electrophilic substitution to meta positions. Physical properties: Boiling point = 225–232°C; density = 1.381 g/cm³ .
  • 3-Chlorobenzal Chloride (CAS 15145-69-4):

    • Molecular formula : C₇H₅Cl₃.
    • Key differences : Dichloromethyl and chlorine substituents are at positions 3 and 1, respectively.
    • Impact : The meta-substitution pattern alters electronic distribution, reducing resonance stabilization compared to ortho-substituted analogs.
    • Physical properties : Boiling point = 235–237°C; density = 1.38 g/cm³ .
Table 1: Positional Isomer Comparison
Compound Substituent Positions Boiling Point (°C) Density (g/cm³)
1-(Dichloromethyl)-2-ethylbenzene 1: -CHCl₂; 2: -C₂H₅ Data Unavailable ~1.38 (estimated)
1-Chloro-2-(dichloromethyl)benzene 1: -Cl; 2: -CHCl₂ 225–232 1.381
3-Chlorobenzal Chloride 1: -Cl; 3: -CHCl₂ 235–237 1.38

Functional Group Variations

  • 1-(Dichloromethyl)-2-nitrobenzene (CAS 3284-77-3): Molecular formula: C₇H₅Cl₂NO₂. Key differences: Replaces the ethyl group with a nitro (-NO₂) group. Impact: The nitro group is strongly electron-withdrawing, deactivating the benzene ring and directing electrophilic attacks to meta positions. This compound is likely more reactive in reduction or substitution reactions compared to ethyl-substituted analogs . Applications: Potential intermediate in explosives or dye synthesis due to nitro functionality .
  • 2-(Dichloromethyl)-1H-benzimidazole (CAS 5466-57-9):

    • Molecular formula : C₈H₆Cl₂N₂.
    • Key differences : Incorporates a benzimidazole ring system.
    • Impact : The nitrogen-rich heterocycle enhances hydrogen-bonding capacity, increasing solubility in polar solvents. Likely exhibits biological activity (e.g., antimicrobial) due to the imidazole moiety .
Table 2: Functional Group Influence
Compound Functional Groups Key Properties
1-(Dichloromethyl)-2-ethylbenzene -CHCl₂, -C₂H₅ Hydrophobic; polymer applications
1-(Dichloromethyl)-2-nitrobenzene -CHCl₂, -NO₂ Electron-deficient; explosive intermediates
2-(Dichloromethyl)-1H-benzimidazole -CHCl₂, benzimidazole Polar; potential bioactivity

Toxicity and Genotoxicity Profiles

  • Chlorinated Furanones (e.g., MX and EMX): MX [(Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid] exhibits direct mutagenicity in bacterial assays (e.g., SOS chromotest), while its oxidized form (ox-MX) is non-mutagenic . Relevance: Dichloromethyl groups in aromatic systems may similarly influence genotoxicity, but the ethyl group in 1-(Dichloromethyl)-2-ethylbenzene could reduce hydrophilicity, altering metabolic pathways and toxicity outcomes .
  • Haloalkanes/Haloalkenes: Genotoxicity correlates with halogen number and position.

Biological Activity

1-(Dichloromethyl)-2-ethylbenzene, a compound with significant industrial relevance, has been studied for its biological activity, particularly in the context of its potential toxicity and environmental impact. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

1-(Dichloromethyl)-2-ethylbenzene is characterized by its dichloromethyl group attached to an ethyl-substituted benzene ring. Its chemical formula is C10_{10}H10_{10}Cl2_2, with a molecular weight of approximately 203.09 g/mol. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that 1-(Dichloromethyl)-2-ethylbenzene exhibits various biological activities, including:

  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cell lines, which may be attributed to its ability to generate reactive oxygen species (ROS) and disrupt cellular functions.
  • Genotoxicity : There is evidence suggesting that exposure to 1-(Dichloromethyl)-2-ethylbenzene may lead to DNA damage, raising concerns about its potential as a carcinogen.
  • Endocrine Disruption : Some findings indicate that this compound may interfere with endocrine functions, potentially affecting hormonal balance in exposed organisms.

Cytotoxic Effects

A study published in the Journal of Environmental Science examined the cytotoxic effects of 1-(Dichloromethyl)-2-ethylbenzene on human liver cells. The results indicated a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 µM. The underlying mechanism was linked to oxidative stress induced by the compound's metabolites .

Genotoxicity Assessment

Research conducted by Aitken et al. explored the genotoxic potential of various chlorinated compounds, including 1-(Dichloromethyl)-2-ethylbenzene. Using the comet assay, the study found that exposure resulted in increased tail moment values, indicating DNA strand breaks. This suggests that the compound has the potential to cause genotoxic effects in mammalian cells .

Endocrine Disruption Studies

A recent investigation focused on the endocrine-disrupting potential of chlorinated aromatic compounds. It was found that 1-(Dichloromethyl)-2-ethylbenzene could bind to estrogen receptors, leading to altered gene expression related to reproductive health in both in vitro and in vivo models. This raises concerns regarding its environmental persistence and bioaccumulation .

Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityDose-dependent cell death in liver cells
GenotoxicityInduced DNA strand breaks (comet assay)
Endocrine DisruptionBinding to estrogen receptors

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